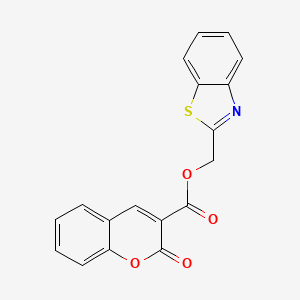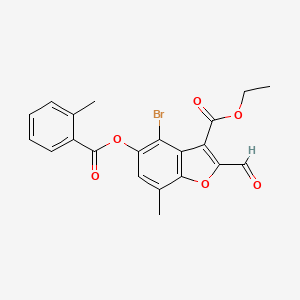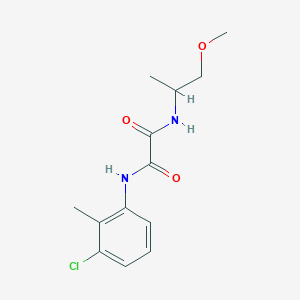
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide, also known as XEN907, is a novel small molecule that has been recently synthesized. It belongs to the class of oxalamide compounds that have shown promising results in various scientific research applications.
Mécanisme D'action
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide blocks Kv7.2/7.3 channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, which reduces the excitability of neurons. By reducing neuronal excitability, this compound has been shown to reduce seizures in animal models of epilepsy.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces the excitability of neurons, which reduces seizures in animal models of epilepsy. This compound has also been shown to reduce pain in animal models of neuropathic pain. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for lab experiments. It is a potent and selective blocker of Kv7.2/7.3 channels, making it a useful tool for studying the role of these channels in neuronal excitability. This compound is also water-soluble, which makes it easy to administer to animals in experiments.
However, there are also limitations to using this compound in lab experiments. It has a short half-life in vivo, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide. One direction is to investigate its potential as a treatment for epilepsy and other neurological disorders in humans. Another direction is to study its effects on other ion channels and receptors, which may expand its potential therapeutic applications. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound, or this compound, is a novel small molecule that has shown promising results in various scientific research applications. Its synthesis method is simple and scalable, and it has been shown to be a potent and selective blocker of Kv7.2/7.3 channels. This compound has several advantages for lab experiments, but also has limitations that need to be addressed. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide involves the reaction of 3-chloro-2-methylphenylamine with 2-(1-methoxypropan-2-yl)oxalyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 99%. The synthesis method is simple and scalable, making it suitable for large-scale production.
Applications De Recherche Scientifique
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has shown promising results in various scientific research applications. It has been shown to be a potent and selective blocker of Kv7.2/7.3 channels, which are important regulators of neuronal excitability. This compound has been shown to reduce seizures in animal models of epilepsy and has potential as a treatment for epilepsy and other neurological disorders.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(7-19-3)15-12(17)13(18)16-11-6-4-5-10(14)9(11)2/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCRHZOESBPNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2633138.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2633141.png)
![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2633143.png)
![7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2633144.png)
![N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2633146.png)
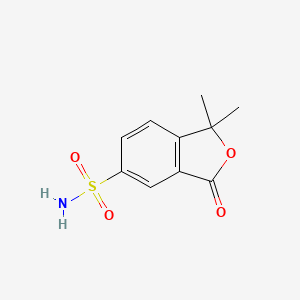
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2633148.png)
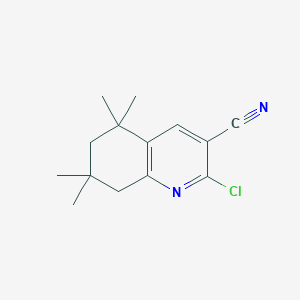
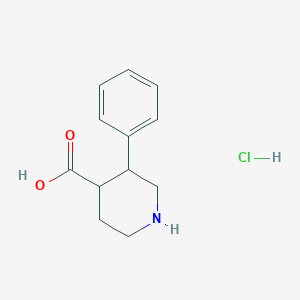
![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2633153.png)
![N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B2633155.png)
